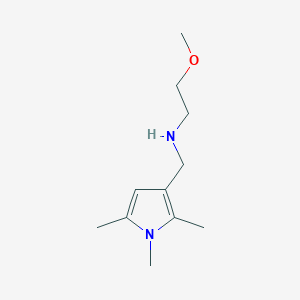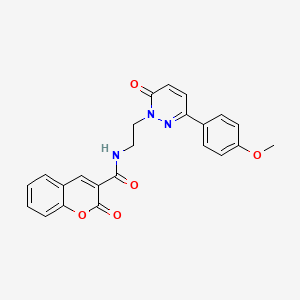
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine, also known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM belongs to the class of pyrimidine derivatives and has been studied for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine is not fully understood, but it has been suggested that N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine modulates various biological pathways by interacting with specific targets. In cancer research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression. N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in inflammation. In neurological research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been found to have various biochemical and physiological effects, depending on the target and the concentration used. In cancer research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has also been found to inhibit the migration and invasion of cancer cells. In inflammation research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurological research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity.
Advantages and Limitations for Lab Experiments
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has some limitations, including its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its therapeutic potential in various diseases. N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has also been suggested as a potential tool for studying the role of CDKs, NF-κB, and glutamate receptors in various biological processes. Overall, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has significant potential for advancing our understanding of various biological pathways and for developing new therapies for diseases.
Synthesis Methods
The synthesis of N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine involves the reaction of 2,5-dimethoxyaniline with ethyl 6-amino-5-fluoropyrimidine-4-carboxylate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism to yield N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine. The purity of N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine can be improved through recrystallization and column chromatography.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been studied for its ability to modulate the activity of glutamate receptors, which are involved in various neurological disorders.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-4-10-13(15)14(17-8-16-10)18-11-7-9(19-2)5-6-12(11)20-3/h5-8H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIRLACNLALJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2=C(C=CC(=C2)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2613117.png)

![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2613120.png)


![2,4,6-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613125.png)

![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)


![(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613135.png)

![N-(furan-2-ylmethyl)-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2613140.png)